![molecular formula C16H13FN4O3S2 B4224442 1-(4-Fluorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea](/img/structure/B4224442.png)
1-(4-Fluorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea
描述
1-(4-Fluorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea is a compound known for its inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in the regulation of pH in hypoxic tumors. This compound has shown significant potential in reducing tumor growth and metastasis formation by specifically targeting hypoxic cells expressing CA IX .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea involves multiple steps. One common method includes the reaction of 4-fluoroaniline with phosgene to form 4-fluorophenyl isocyanate. This intermediate is then reacted with 4-aminobenzenesulfonamide to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
1-(4-Fluorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
科学研究应用
1-(4-Fluorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in inhibiting CA IX and its effects on hypoxic tumor cells.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit tumor growth and metastasis.
Industry: Utilized in the development of pharmaceuticals targeting hypoxic conditions.
作用机制
The compound exerts its effects by specifically binding to CA IX under hypoxic conditions. This binding inhibits the enzyme’s catalytic activity, leading to a reduction in medium acidity. By targeting hypoxic cells expressing CA IX, the compound effectively reduces tumor growth and metastasis formation .
相似化合物的比较
Similar Compounds
SLC-0111: Another CA IX inhibitor with a similar mechanism of action.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: Known for their anti-HIV activity.
Uniqueness
1-(4-Fluorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea is unique due to its high specificity for CA IX under hypoxic conditions, making it a promising candidate for targeted cancer therapy .
属性
IUPAC Name |
1-(4-fluorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O3S2/c17-11-1-3-12(4-2-11)19-15(22)20-13-5-7-14(8-6-13)26(23,24)21-16-18-9-10-25-16/h1-10H,(H,18,21)(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFGXKLVGQIDBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4224370.png)
![2-{[4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4224375.png)
![2-(dibenzo[b,d]furan-2-yloxy)-1-phenylethanone](/img/structure/B4224380.png)
![acetic acid;N-[5-(2-amino-2-oxoethyl)-3-(4-fluorophenyl)-2,4-dioxoimidazolidin-1-yl]-3,5-dimethoxybenzamide](/img/structure/B4224381.png)
![N-(2-chlorophenyl)-3-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B4224386.png)
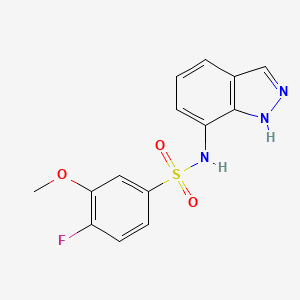
![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3,5-dichloro-2-methoxybenzamide](/img/structure/B4224396.png)
![[3-[(4-Methylphenyl)methoxy]phenyl]-morpholin-4-ylmethanethione](/img/structure/B4224409.png)
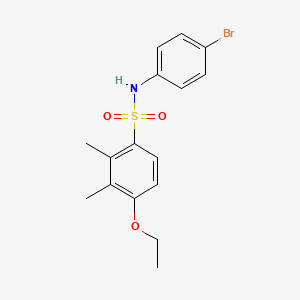
![N-(3-chloro-4-methylphenyl)-2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetamide](/img/structure/B4224437.png)
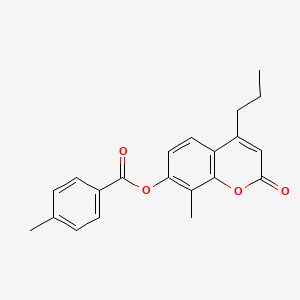
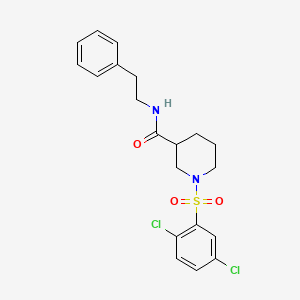
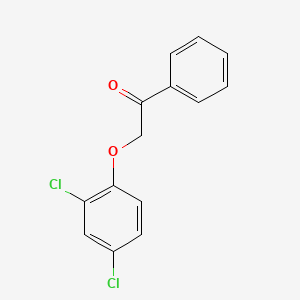
![1-(3-Methoxybenzyl)-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea](/img/structure/B4224469.png)
